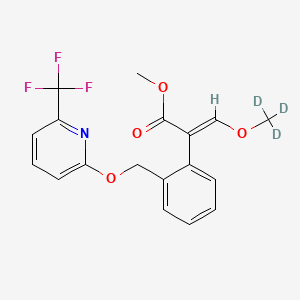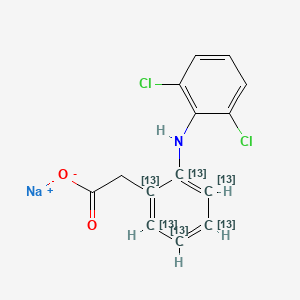
p60c-src substrate II, phosphorylated
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p60c-src substrate II, phosphorylated: is a pentapeptide and a phosphorylated polypeptide form of p60c-src substrate II. Protein phosphorylation is an important post-translational modification of proteins that is indispensable in biological regulations . This compound is widely used in scientific research due to its role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p60c-src substrate II, phosphorylated involves the phosphorylation of p60c-src substrate II. This process typically requires specific conditions to ensure the correct addition of the phosphate group to the polypeptide chain . The exact synthetic route may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the scale of production and the specific requirements of the compound .
Chemical Reactions Analysis
Types of Reactions: p60c-src substrate II, phosphorylated primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in biological systems .
Common Reagents and Conditions:
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) and a kinase enzyme under physiological conditions.
Dephosphorylation: This reaction involves the use of phosphatase enzymes to remove the phosphate group
Major Products: The major products of these reactions are the phosphorylated and dephosphorylated forms of p60c-src substrate II .
Scientific Research Applications
Chemistry: In chemistry, p60c-src substrate II, phosphorylated is used as a model compound to study phosphorylation and dephosphorylation reactions. It helps in understanding the mechanisms and kinetics of these reactions .
Biology: In biological research, this compound is used to study protein phosphorylation, a critical post-translational modification that regulates various cellular processes. It is also used in studies related to signal transduction pathways .
Medicine: In medical research, this compound is used to investigate the role of phosphorylation in diseases such as cancer. It helps in identifying potential therapeutic targets and developing new treatments .
Industry: In the pharmaceutical industry, this compound is used in the development of kinase inhibitors, which are important drugs for treating various diseases .
Mechanism of Action
p60c-src substrate II, phosphorylated exerts its effects through the process of phosphorylation. The phosphate group is added to specific amino acid residues in the polypeptide chain by kinase enzymes. This modification alters the protein’s structure and function, thereby regulating various cellular processes. The molecular targets and pathways involved include signal transduction pathways that control cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
p60c-src substrate II: The non-phosphorylated form of p60c-src substrate II.
p60c-src substrate I: Another substrate of the p60c-src kinase, differing in its amino acid sequence
Uniqueness: p60c-src substrate II, phosphorylated is unique due to its specific phosphorylation state, which is crucial for its role in biological processes. This compound provides valuable insights into the mechanisms of protein phosphorylation and its regulation .
Properties
Molecular Formula |
C33H45N6O12P |
|---|---|
Molecular Weight |
748.7 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H45N6O12P/c1-4-19(2)29(36-20(3)40)33(47)39-26(17-22-10-12-23(13-11-22)51-52(48,49)50)31(45)35-18-27(41)37-24(14-15-28(42)43)32(46)38-25(30(34)44)16-21-8-6-5-7-9-21/h5-13,19,24-26,29H,4,14-18H2,1-3H3,(H2,34,44)(H,35,45)(H,36,40)(H,37,41)(H,38,46)(H,39,47)(H,42,43)(H2,48,49,50)/t19-,24-,25-,26-,29-/m0/s1 |
InChI Key |
SPIKAYKUYUFETJ-QAXPSLGGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)



![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)
![N-[1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12398215.png)





![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)
